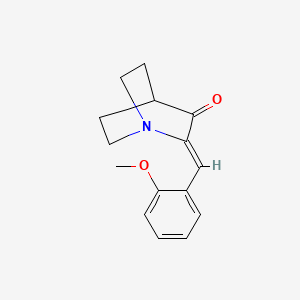

![molecular formula C16H19N3O3 B5563549 ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B5563549.png)

ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate is a chemical compound with the molecular formula C11H13ClN2O3 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development and chemical and pharmaceutical production processes .

Synthesis Analysis

The synthesis of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate involves the reaction of p-anisidine with ethyl chloroacetate in the presence of sodium acetate and ethanol .Molecular Structure Analysis

The molecular structure of ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate consists of an ethyl ester group, a chloro group, a hydrazone group, and a methoxyphenyl group .Physical And Chemical Properties Analysis

Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate is a solid at room temperature. It has a molecular weight of 256.69 . The compound should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications

Synthesis and Molecular Interactions

Ethyl 2-[(4-methoxyphenyl)hydrazono]-3,5-dimethyl-2H-pyrrole-4-carboxylate derivatives have been synthesized through various methods, leading to compounds that display interesting interaction dynamics. For example, the synthesis of similar compounds has been achieved through condensation reactions, highlighting their role as precursors for further chemical modifications. These compounds are characterized by spectroscopic methods such as FT-IR, NMR, and mass spectrometry, which reveal their complex interaction patterns, including hydrogen bonding and dimer formation through multiple interactions (Singh et al., 2013).

Structural and Spectroscopic Analysis

The molecular structure and spectroscopic properties of these derivatives have been extensively studied, combining experimental techniques with quantum chemical calculations. These studies provide insights into the vibrational modes, electronic transitions, and the nature of molecular interactions. The analysis confirms the existence of resonance-assisted hydrogen bonding in dimers, which is significant for understanding the compound's reactivity and stability (Singh et al., 2013).

Theoretical Approaches

Density functional theory (DFT) and Atoms in Molecules (AIM) theory have been applied to investigate the electronic structure, reactivity descriptors, and interaction energies of these compounds. These theoretical studies complement the experimental findings, offering a deeper understanding of the compounds' chemical behavior and potential applications in material science and molecular electronics. The computational analysis helps in predicting the sites and nature of interactions, which are crucial for designing compounds with desired properties (Singh et al., 2012).

Safety and Hazards

Ethyl 2-chloro-2-[(4-methoxyphenyl)hydrazono]acetate is classified as hazardous. It may cause long-lasting harmful effects to aquatic life . Safety precautions include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

properties

IUPAC Name |

ethyl 5-[(4-methoxyphenyl)diazenyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-5-22-16(20)14-10(2)15(17-11(14)3)19-18-12-6-8-13(21-4)9-7-12/h6-9,17H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVTYQJGAQTJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)N=NC2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563499.png)

![4-ethyl-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5563500.png)

![N-(3-methylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5563510.png)

![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5563530.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)

![4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinesulfonamide](/img/structure/B5563558.png)

![3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5563563.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)

![3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)

![ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]propanoate](/img/structure/B5563573.png)